2-hydroxy(2,3-13C2)propanoic acid

Description

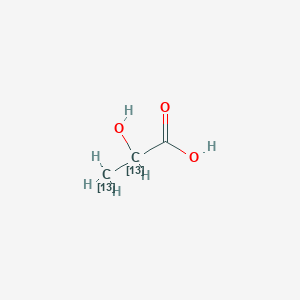

2-Hydroxy(2,3-¹³C₂)propanoic acid is a stable isotope-labeled derivative of lactic acid (2-hydroxypropanoic acid), where carbon atoms at positions 2 and 3 are replaced with ¹³C isotopes. This compound is primarily utilized as a metabolic tracer in studies involving carbon flux analysis, particularly in pathways such as the citric acid cycle and gluconeogenesis. Isotopic labeling enables precise tracking of metabolic intermediates via techniques like NMR spectroscopy or mass spectrometry. For example, [2,3-¹³C₂]glutamate, derived from labeled pyruvate carboxylase activity, has been used to assess metabolic differences in fed versus fasted animal models . The compound’s utility lies in its ability to elucidate compartmentalized metabolic processes without isotopic dilution, making it critical for studying mitochondrial and cytosolic pathways in vivo .

Properties

CAS No. |

150114-72-0 |

|---|---|

Molecular Formula |

C3H6O3 |

Molecular Weight |

92.063 g/mol |

IUPAC Name |

2-hydroxy(2,3-13C2)propanoic acid |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/i1+1,2+1 |

InChI Key |

JVTAAEKCZFNVCJ-ZDOIIHCHSA-N |

SMILES |

CC(C(=O)O)O |

Isomeric SMILES |

[13CH3][13CH](C(=O)O)O |

Canonical SMILES |

CC(C(=O)O)O |

Synonyms |

Lactic Acid-13C2 , Monosodium Salt; 2-Hydroxy-propanoic Acid-13C2 , Monosodium Salt; Sodium Lactate-13C2 ; E 325-13C2 ; Lacolin-13C2 ; Lactic Acid-13C2 Sodium Salt; Monosodium Lactate-13C2 ; NSC 31718-13C2 ; Per-glycerin-13C2 ; Purasal Powder S 98JS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Lactic Acid-13C2 Sodium Salt can be synthesized through the neutralization of DL-Lactic Acid-13C2 with sodium hydroxide. The reaction typically involves dissolving DL-Lactic Acid-13C2 in water and then slowly adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt in solid form .

Industrial Production Methods

Industrial production of DL-Lactic Acid-13C2 Sodium Salt follows similar principles but on a larger scale. The process involves the fermentation of a sugar source, such as corn or beets, to produce DL-Lactic Acid-13C2, which is then neutralized with sodium hydroxide. The product is purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

DL-Lactic Acid-13C2 Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to pyruvate.

Reduction: It can be reduced to propionic acid.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products

Oxidation: Pyruvate

Reduction: Propionic acid

Substitution: Various substituted lactic acid derivatives

Scientific Research Applications

DL-Lactic Acid-13C2 Sodium Salt is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to track the conversion of lactic acid in biochemical pathways.

Biology: Employed in studies of cellular metabolism and energy production.

Medicine: Used in research on metabolic disorders and the role of lactic acid in various diseases.

Industry: Utilized in the production of biodegradable plastics and as a food additive .

Mechanism of Action

DL-Lactic Acid-13C2 Sodium Salt exerts its effects through its involvement in metabolic pathways. The labeled carbon atoms allow researchers to trace the compound’s conversion and interactions within the body. It primarily targets metabolic enzymes and pathways involved in glycolysis and the citric acid cycle .

Comparison with Similar Compounds

a. Chlorinated 3-Phenylpropanoic Acids

Marine-derived chlorinated derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, demonstrate antimicrobial properties.

b. β-Hydroxy-β-Arylpropanoic Acids

Structurally analogous to NSAIDs (e.g., ibuprofen), these compounds (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) show anti-inflammatory activity. Docking studies reveal that α-methyl substitution enhances COX-2 selectivity, reducing gastric toxicity compared to non-selective COX inhibitors .

Table 2: Bioactive Aryl-Substituted Propanoic Acids

Heterocyclic Propanoic Acid Derivatives

Compounds like 2-(thiophen-2-yl)propanoic acid incorporate heterocyclic moieties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.